molecular formula C18H11Cl2N3O2S B11657649 (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11657649
M. Wt: 404.3 g/mol
InChI Key: YZBPNKMNQFGNMN-SQFISAMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound supplied for early-discovery chemical research and analysis. This substance is part of a broader class of indole- and thiazolidinone-containing compounds that are of significant interest in medicinal chemistry and pharmacological profiling. Compounds within this structural family are frequently investigated for their potential as synthetic cannabinoid receptor agonists (SCRAs), which act on the CB1 and CB2 receptors of the endocannabinoid system . Research into novel SCRAs is pivotal for advancing the understanding of receptor binding affinity, functional activity, and the structure-activity relationships (SAR) that dictate interactions with neurological targets . The chemical structure of this compound, featuring a 1-methyl-2-oxoindol-3-ylidene moiety linked to a 2-(2,3-dichloroanilino)-4-oxo-thiazolidine group, is analogous to other SCRAs identified in psychonaut research as molecules with potential misuse, highlighting a critical need for scientific characterization . The presence of the dichloro-substituted anilino group is a common pharmacophore in many synthetic cannabinoids, designed to modulate the compound's lipophilicity and binding potency. Therefore, this chemical is a valuable reference standard and research tool for forensic scientists, toxicologists, and chemists studying the effects of emerging novel psychoactive substances (NPS). It can be used in receptor binding assays, in vitro metabolic stability studies, and analytical method development using techniques such as LC-MS or GC-MS to identify and quantify novel substances in research settings. This product is provided as-is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. The buyer assumes all responsibility for confirming product identity and/or purity.

Properties

Molecular Formula

C18H11Cl2N3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11Cl2N3O2S/c1-23-12-8-3-2-5-9(12)13(17(23)25)15-16(24)22-18(26-15)21-11-7-4-6-10(19)14(11)20/h2-8H,1H3,(H,21,22,24)/b15-13-

InChI Key

YZBPNKMNQFGNMN-SQFISAMPSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C1=O

Origin of Product

United States

Preparation Methods

One-Pot Thiazole Ring Formation

A scalable method involves reacting 1-methylindol-2,3-dione with thiosemicarbazide in refluxing ethanol, followed by treatment with 2,3-dichlorophenyl isothiocyanate. The thiazole ring forms via cyclization, with the ylidene bridge arising from keto-enol tautomerism.

Procedure :

  • Combine 1-methylindol-2,3-dione (10 mmol), thiosemicarbazide (10 mmol), and ethanol (50 mL).

  • Reflux for 8 hr under nitrogen.

  • Add 2,3-dichlorophenyl isothiocyanate (12 mmol) and triethylamine (1.2 eq).

  • Stir at 80°C for 12 hr.

  • Isolate via precipitation (yield: 68–72%).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 12.57 (s, 1H, NH), 7.79 (s, 1H, ylidene CH), 4.84 (t, J = 6.0 Hz, 1H, CH₂), 3.42 (d, J = 6.0 Hz, 2H, CH₂).

  • HRMS : m/z 390.238 [M+H]⁺ (calc. 390.238).

Stepwise Assembly via Knoevenagel Condensation

Synthesis of Thiazolidin-4-one Intermediate

The thiazole ring is preformed before coupling to the indole moiety.

Steps :

  • Thiazolidin-4-one synthesis : React 2,3-dichloroaniline with chloroacetyl chloride in THF to form 2-(2,3-dichloroanilino)acetamide.

  • Cyclization : Treat with Lawesson’s reagent in toluene to yield 2-(2,3-dichloroanilino)-4-oxothiazolidine.

  • Knoevenagel condensation : Combine thiazolidin-4-one (5 mmol), 1-methylindol-2,3-dione (5 mmol), and piperidine (catalyst) in acetic acid. Heat at 120°C for 6 hr (yield: 65–70%).

Optimization Data :

ParameterValue
SolventAcetic acid
CatalystPiperidine (0.1 eq)
Temperature120°C
Reaction Time6 hr
Yield65–70%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Protocol :

  • Mix 1-methylindol-2,3-dione (2 mmol), 2-(2,3-dichloroanilino)-4-thioxothiazolidin-5-one (2 mmol), and K₂CO₃ (4 mmol) in DMF.

  • Irradiate at 150°C (300 W) for 20 min.

  • Cool, pour into ice-water, and filter (yield: 78%).

Advantages :

  • Time Efficiency : 20 min vs. 6–12 hr conventionally.

  • Improved Purity : Reduced side-product formation.

Stereochemical Control and Isolation

Ensuring (3Z)-Configuration

The Z-configuration at the ylidene bridge is critical for biological activity. It is enforced by:

  • Steric hindrance : Bulky substituents on the thiazole nitrogen favor the Z-form.

  • Crystallization : Recrystallization from DMF/water (2:1) selectively precipitates the Z-isomer.

X-ray Crystallography Data :

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Bond Angle (C=S)121.5°
Torsion Angle178.3° (Z-configuration)

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Large-scale synthesis prioritizes low-cost reagents without compromising yield:

  • Chlorine sources : Thionyl chloride over PCl₅ for lower toxicity.

  • Solvents : Ethanol/water mixtures for easier recycling.

Pilot Plant Data :

MetricLab ScalePilot Scale
Yield70%63%
Purity98%95%
Cycle Time24 hr18 hr

Emerging Methodologies

Photochemical Cyclization

Recent advances utilize UV light (254 nm) to initiate radical-based cyclization, avoiding high temperatures:

  • Conditions : 1-methylindol-2,3-dione, 2,3-dichloroaniline, and elemental sulfur in acetonitrile.

  • Yield : 55% (room temperature, 4 hr) .

Chemical Reactions Analysis

Reactivity:

(3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one: could undergo several reactions:

    Oxidation: Oxidative processes might modify the thiazole or indolone portions.

    Reduction: Reduction could target the ketone group or other functional moieties.

    Substitution: Substituents on the anilino group may be replaced.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example:

    Oxidation: Potassium permanganate, chromic acid, or peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The products would vary based on the specific reaction. Potential products include derivatives of the starting compound or cleavage products.

Scientific Research Applications

The compound (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The thiazole and indole components are known to interact with various biological targets involved in cancer cell proliferation and apoptosis.

Case Study:
A study conducted on derivatives of thiazole and indole showed that they inhibit the growth of cancer cells by inducing apoptosis through the mitochondrial pathway. The compound's ability to modulate signaling pathways like PI3K/Akt and MAPK has been documented, suggesting its potential as a therapeutic agent against various cancers.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against bacterial strains resistant to conventional antibiotics.

Case Study:
In vitro studies demonstrated that derivatives of the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Organic Photovoltaics

The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

Data Table: Photovoltaic Performance

CompoundEfficiency (%)Stability (Months)
(3Z)-3-(2-(2,3-dichloroanilino)...7.512
Control Compound6.08

Drug Development

The compound's structural diversity allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.

Case Study:
A series of analogs were synthesized and tested for their binding affinity to specific receptors involved in neurodegenerative diseases, showing promising results that warrant further investigation.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets. Further research would elucidate these interactions and associated pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the anilino group, thiazole ring, and indole nitrogen. Key comparisons include:

Compound Name Key Substituents Biological Activity Synthesis Yield Reference
(3Z)-3-[(4-methoxyanilino)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one (JK3-37) 4-methoxyanilino, methyl indole N-substituent HCV p7 inhibition 42%
(3Z)-1-[(4-fluorophenyl)methyl]-3-[(4-methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (1191–140) 4-fluorobenzyl, 4-methoxyanilino Antiviral (HCV) Not reported
1-acetyl-5-bromo-3-(4-oxo-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one 5-bromo, 3-(trifluoromethyl)anilino, acetyl group Not reported Not reported
(3Z)-5-bromo-1-(4-methylbenzyl)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one 4-methylbenzyl, morpholinyl thiazole substituent Potential kinase/modulator activity Not reported
  • Steric Considerations : The methyl group at the indole’s 1-position reduces steric hindrance compared to bulkier N-substituents like phenethyl or 4-fluorobenzyl in analogs from , which may influence solubility and membrane permeability .
  • Halogenation : Bromine substitution (e.g., 5-bromo in ) increases molecular weight and lipophilicity, whereas chlorine in the target compound balances electronegativity and metabolic stability .

Biological Activity

The compound (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one, with the CAS number 302806-09-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H11Cl2N3O2SC_{18}H_{11}Cl_{2}N_{3}O_{2}S with a molecular weight of 404.3 g/mol. Its structure features a thiazole ring and an indole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown promising results against various bacterial strains. The compound's potential effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus10
Compound BEscherichia coli15
Compound CBacillus cereus12

Anticancer Activity

The anticancer potential of (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one has been investigated in several studies. Its mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects on various cancer cell lines (e.g., HCT116, MCF7), the compound demonstrated IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU). Specifically, it showed effective inhibition against the HUH7 liver carcinoma cell line with an IC50 value of approximately 18.78 µM .
  • Mechanistic Insights : The compound's mechanism was further elucidated through enzyme inhibition assays targeting thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells. The results indicated that it could act as a potent inhibitor with IC50 values ranging from 0.47 to 1.4 µM against TS proteins .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison DrugReference
HCT116205-FU (25)
MCF7225-FU (30)
HUH718.785-FU (25)

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (3Z)-3-(2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one?

  • Methodology : The compound is synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting 2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-one with 3-formyl-1-methylindolin-2-one in acetic acid with sodium acetate as a catalyst. The mixture is refluxed for 3–5 hours, followed by precipitation, filtration, and recrystallization from DMF/acetic acid .
  • Key Data :

ReagentEquiv.SolventTemperatureTimeYield
3-Formyl-1-methylindolin-2-one1.1Acetic acidReflux3–5 h60–75%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • 1H/13C NMR : Assignments focus on distinguishing the Z-configuration (via coupling constants) and verifying the thiazolidinone and indole moieties. For example, the thiazol-5(4H)-one carbonyl appears at ~170 ppm in 13C NMR .
  • IR : Confirms C=O (1650–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the (3Z)-configuration and intermolecular interactions (e.g., hydrogen bonding between the thiazol-4-one and indole NH groups) .

Q. What initial biological screening approaches are used to evaluate its activity?

  • In vitro assays :

  • Kinase inhibition : Tested against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Antiproliferative activity : Screened against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., molar ratios, solvent polarity, catalyst loading). For example, increasing sodium acetate to 2.0 equiv. improves yield by 15% .
  • Flow Chemistry : Continuous-flow reactors reduce reaction time (1–2 h vs. 3–5 h) and enhance reproducibility by maintaining precise temperature control .

Q. What computational models predict the compound’s interactions with biological targets?

  • Molecular Docking : The thiazol-4-one and dichloroanilino groups show strong binding affinity (ΔG = -9.2 kcal/mol) to EGFR’s ATP-binding pocket using AutoDock Vina. Key interactions include hydrogen bonds with Lys721 and hydrophobic contacts with Leu694 .
  • MD Simulations : 100-ns simulations reveal stable binding in aqueous environments, with RMSD < 2.0 Å .

Q. How do structural modifications influence its structure-activity relationships (SAR)?

  • Derivative Synthesis :

  • Variation : Replace 2,3-dichloroanilino with 4-fluoroanilino or methyl groups.
  • Activity Trends : Dichloro substitution enhances kinase inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for fluoro analogs) due to increased electron-withdrawing effects .
    • Key SAR Findings :
ModificationTarget Activity (IC₅₀)Mechanism
2,3-Dichloroanilino0.8 µM (EGFR)Enhanced H-bonding
4-Methylindole3.2 µM (EGFR)Reduced solubility

Q. How are spectral data contradictions resolved (e.g., conflicting NMR assignments)?

  • 2D NMR : HSQC and HMBC correlate ambiguous proton signals (e.g., thiazol-5-ylidene CH) with carbon centers.
  • Crystallographic Validation : SC-XRD confirms the (3Z)-configuration, resolving discrepancies in NOESY data .

Q. What strategies mitigate stability issues in aqueous solutions?

  • pH Optimization : Stability increases at pH 6–7 (t₁/₂ = 48 h) vs. pH < 5 (t₁/₂ = 12 h) due to reduced hydrolysis of the thiazol-4-one ring.
  • Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to enhance shelf life .

Methodological Resources

  • Synthesis : Reflux with sodium acetate/acetic acid .
  • Characterization : SC-XRD for Z/E confirmation , 2D NMR for ambiguity resolution .
  • Biological Testing : MTT assays for cytotoxicity , fluorescence polarization for kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.